GK470 belongs to a novel class of compounds known as 2-oxoesters. These inhibitors are characterized by their ability to selectively inhibit GIVA cPLA2 while demonstrating minimal activity against other phospholipases, such as GVIA iPLA2 and GV sPLA2. This selectivity is essential for reducing potential side effects associated with broader inhibition profiles .
The synthesis of GK470 involves several key steps that utilize various chemical reactions to construct its unique molecular framework.
GK470's molecular structure can be represented by its chemical formula . The compound features:
The structural integrity and functional groups are critical for its inhibitory action against GIVA cPLA2 .
The primary chemical reactions involved in the synthesis of GK470 include:
GK470 exerts its pharmacological effects by binding to the active site of GIVA cPLA2, inhibiting its enzymatic activity. This binding is facilitated by:
This mechanism effectively reduces the release of arachidonic acid from membrane phospholipids, thereby mitigating inflammatory responses .
These properties are crucial for determining the compound's behavior in biological systems and its potential therapeutic applications .
GK470 has significant potential in pharmacological research, particularly in studying inflammatory diseases such as arthritis, asthma, and cardiovascular diseases. Its selectivity for GIVA cPLA2 makes it an excellent candidate for further development into therapeutic agents aimed at modulating inflammatory pathways without affecting other phospholipases that play essential roles in physiological processes .
GK470 is identified by the IUPAC name methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate, reflecting its core structural components: a thiazole ring esterified at C4 and functionalized with a ketone-linked phenoxyacetyl group at C2. The molecular formula is C₂₁H₂₇NO₄S, with a molecular weight of 389.51 g/mol [2] [7]. The canonical SMILES representation is O=C(OC)C₁=CSC(C(COC₂=CC=C(CCCCCCCC)C=C₂)=O)=N₁, which encodes the connectivity of atoms and functional groups [2]. The structural formula is depicted below:
Property | Value |
Chemical Structure | ![]() |
CAS Registry | 1621517-53-0 |
InChI Key | OUBSYDDAZYCDGZ-UHFFFAOYSA-N |
The molecule features three critical functional groups:
Solubility: GK470 is soluble in dimethyl sulfoxide (DMSO) but exhibits low aqueous solubility, consistent with its hydrophobic octylphenyl group. This property necessitates DMSO-based stock solutions for in vitro studies [3].Stability: The solid form remains stable for >2 years when stored at –20°C in desiccated, dark conditions. Solutions in DMSO are stable for weeks at 4°C or months at –20°C. The compound shows no reported decomposition under physiological pH, but long-term stability in biological matrices requires further study [3].Partition Coefficient: While experimental LogP data is unavailable, the structure suggests high lipophilicity due to the C8 alkyl chain. This is corroborated by its cellular permeability and efficacy in lipid-rich environments [6].
Table 1: Physicochemical Profile of GK470
Property | Value/Description |
---|---|
Molecular Weight | 389.51 g/mol |
Solubility | Soluble in DMSO; low in water |
Storage Conditions | –20°C (long-term), 0–4°C (short-term) |
Shelf Life | >2 years (solid) |
Critical Functional Groups | Methyl ester, ketone, phenoxy, octyl chain |
GK470 is a potent inhibitor of Group IVA Cytosolic Phospholipase A₂ (GIVA cPLA₂), with an IC₅₀ of 300 nM in vesicle-based enzymatic assays. It competitively blocks the enzyme’s active site, preventing hydrolysis of membrane phospholipids at the sn-2 position. This inhibition is selective over other phospholipase isoforms (e.g., GVIA iPLA₂), as confirmed by activity-based protein profiling [1] [6].
In SW982 fibroblast-like synoviocytes, GK470 reduces arachidonic acid (AA) release (IC₅₀ = 0.6 μM), disrupting eicosanoid biosynthesis. This depletes downstream prostaglandins (e.g., PGE₂, reduced by >70% in vivo) and leukotrienes, key mediators of inflammation [1] [7]. Lipidomic analyses reveal broader effects on fatty acid metabolism, including depletion of linoleic acid (18:2n-6) and adrenic acid (22:4n-6) in SH-SY5Y neuroblastoma cells, indicating modulation beyond AA [6].
Table 2: Enzymatic and Cellular Activity of GK470
Assay System | IC₅₀/EC₅₀ | Key Observation |
---|---|---|
GIVA cPLA₂ (vesicle assay) | 300 nM | Direct enzyme inhibition |
AA release (SW982 synoviocytes) | 0.6 μM | Suppression of eicosanoid precursor |
PGE₂ reduction (rat plasma) | 3.5 μM | In vivo anti-inflammatory biomarker change |
Cell viability (SH-SY5Y neuroblastoma) | >10 μM | Cytotoxicity at high concentrations only |
GK470 demonstrates profound anti-inflammatory effects in preclinical models:
Beyond AA suppression, GK470 reshapes the cellular fatty acid landscape:
Table 3: Nomenclature and Registry Identifiers for GK470
Identifier Type | Value |
---|---|
IUPAC Name | Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate |
Synonyms | GK-470, GK 470, compound 28 |
CAS Registry | 1621517-53-0 |
ChemSpider ID | Not publicly available |
MedKoo Cat# | 562792 |
Key Notes on Nomenclature:
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8